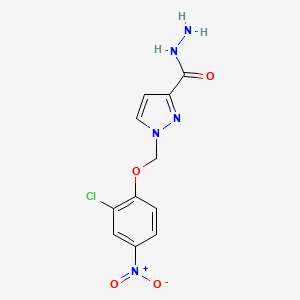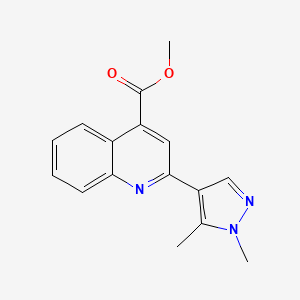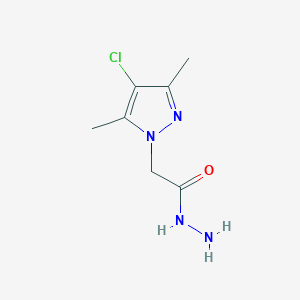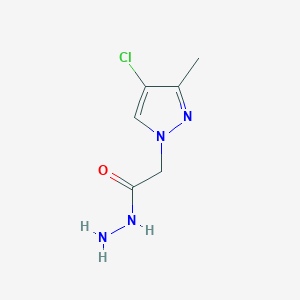
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol
説明
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol, also known as EPOT, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. EPOT is a heterocyclic compound that contains an oxadiazole ring, a pyrazole ring, and a thiol group. It has been synthesized through various methods and has shown promising results in various scientific studies.
作用機序
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer activity. It has also been shown to improve cognitive function and may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has several advantages for lab experiments, including its relatively simple synthesis and its potential for use in various scientific fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol, including the optimization of its synthesis methods, the exploration of its potential use in various scientific fields, and the further investigation of its mechanism of action. 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol's potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in treating Alzheimer's disease and other neurodegenerative disorders, make it an exciting area of research for the future. Additionally, the study of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol's potential use in biosensors and as a catalyst in organic reactions could lead to further advancements in these fields.
科学的研究の応用
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has shown potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In biochemistry, 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has also been studied for its potential use in biosensors and as a catalyst in organic reactions.
In materials science, 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential use as a corrosion inhibitor and as a component in electrochemical devices.
特性
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-2-11-4-5(3-8-11)6-9-10-7(13)12-6/h3-4H,2H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKERKSQQEPULNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195110 | |
| Record name | 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
1004643-47-3 | |
| Record name | 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine](/img/structure/B3334863.png)









